molecular formula C2H3IN4 B1283182 5-Iodo-1-methyl-1H-tetrazole CAS No. 33452-18-5

5-Iodo-1-methyl-1H-tetrazole

Cat. No. B1283182
CAS RN: 33452-18-5
M. Wt: 209.98 g/mol
InChI Key: HOTGKPZHBAAUIM-UHFFFAOYSA-N
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Description

5-Iodo-1-methyl-1H-tetrazole is a chemical compound used in pharmaceutical testing . It is a bioisoster of carboxylic acid and possesses considerable antibacterial property .


Synthesis Analysis

The synthesis of 5-substituted 1H-tetrazoles, such as 5-Iodo-1-methyl-1H-tetrazole, has seen significant advancements. Researchers are working to develop more efficient and eco-friendly methods for their synthesis . A series of 1-substituted 1H-1,2,3,4-tetrazole compounds have been synthesized from amines, triethyl orthoformate, and sodium azide . The synthesis and characterization of 1-methyl-5H-tetrazole from 1,5H-tetrazole and methyl iodide have also been achieved .


Chemical Reactions Analysis

1-Methyl-1H-tetrazoline-5-thione reacts with iodine in CHCl3 with the formation of a 1:1 stable σ-complex . In ethanol solution, an irreversible oxidation occurs, forming a disulfide product .

Scientific Research Applications

Medicinal Chemistry: Bioisosteric Replacement

5-Iodo-1-methyl-1H-tetrazole: is utilized in medicinal chemistry as a bioisostere for carboxylic acids . Its structural similarity to carboxyl groups allows it to mimic their biological properties without the susceptibility to metabolic degradation. This application is crucial in drug design, particularly for increasing the stability of pharmaceuticals.

Organic Synthesis: Click Chemistry

In organic synthesis, this compound plays a significant role in click chemistry reactions . It serves as a building block for synthesizing various heterocyclic compounds, which are often used as intermediates in the production of more complex organic molecules.

Material Science: Metal-Organic Frameworks (MOFs)

5-Iodo-1-methyl-1H-tetrazole: is a potential ligand in the construction of Metal-Organic Frameworks (MOFs) . MOFs are porous materials with applications in gas storage, separation, and catalysis. The tetrazole moiety can coordinate with metal ions, forming stable structures with unique properties.

Pharmaceutical Testing: Reference Standards

In pharmaceutical testing, this compound is used as a reference standard to ensure the accuracy of analytical methods . High-quality reference standards are essential for validating the results of pharmaceutical analyses.

Environmental Research: Dye Adsorption

Environmental research has explored the use of tetrazole-based compounds in dye adsorption processes . These compounds can help remove organic pollutants like dyes from wastewater, contributing to water purification technologies.

Biological Studies: Metabolism-Resistant Isosteres

Tetrazoles are known for being metabolism-resistant isosteres, making them valuable in biological studies . They can replace more reactive groups in biomolecules, allowing for the study of biological processes without rapid degradation.

Industrial Applications: Reagents in Compound Synthesis

Industrially, 5-Iodo-1-methyl-1H-tetrazole is used as a reagent in the synthesis of sartan lateral chain compounds, which are important in the production of certain pharmaceuticals .

Chemistry Research: Halogenated Heterocycles

As part of halogenated heterocycles, 5-Iodo-1-methyl-1H-tetrazole is significant in chemistry research for studying reaction mechanisms and developing new synthetic pathways .

properties

IUPAC Name

5-iodo-1-methyltetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3IN4/c1-7-2(3)4-5-6-7/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOTGKPZHBAAUIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20557682
Record name 5-Iodo-1-methyl-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-1-methyl-1H-tetrazole

CAS RN

33452-18-5
Record name 5-Iodo-1-methyl-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-iodo-1-methyl-1H-1,2,3,4-tetrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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